

# Ligustrazine Hydrochloride in Cerebral Infarction: A Comparative Meta-Analysis Review

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the efficacy of **Ligustrazine hydrochloride** (also known as Tetramethylpyrazine) in the treatment of cerebral infarction. By synthesizing data from multiple randomized controlled trials (RCTs), this document offers an objective comparison with alternative treatments, details the experimental protocols underlying these findings, and explores the molecular mechanisms of Ligustrazine's action.

## **Comparative Efficacy of Ligustrazine Hydrochloride**

**Ligustrazine hydrochloride**, when used as an adjunctive therapy to conventional Western medicine, has demonstrated notable efficacy in the management of acute cerebral infarction. Meta-analyses of numerous RCTs indicate that this combination therapy leads to better clinical outcomes compared to conventional treatment alone.

A significant meta-analysis involving 1969 patients showed that Ligustrazine treatment could improve the clinical effective rate and the Neurological Deficit Score (NDS).[1][2] Another study including 2022 patients corroborated these findings, reporting a higher clinical effective rate and improved NDS with the combined use of Ligustrazine injection and Western medicine.[3] Furthermore, some analyses have indicated that Ligustrazine may be more effective than other traditional Chinese medicine injections, such as Danshen, in improving clinical effectiveness and neurological deficit scores.[4] However, it is important to note that the methodological quality of many of the included trials in these meta-analyses has been identified as a limitation, suggesting a need for more high-quality, large-scale RCTs to solidify these conclusions.[1][2][5]





Check Availability & Pricing

Below is a summary of quantitative data from various meta-analyses, comparing **Ligustrazine hydrochloride** treatment with control groups.



| Outcome<br>Measure                                 | Comparison                                         | No. of Studies<br>(Patients)                         | Result                           | 95%<br>Confidence<br>Interval (CI) |
|----------------------------------------------------|----------------------------------------------------|------------------------------------------------------|----------------------------------|------------------------------------|
| Clinical Effective<br>Rate                         | Ligustrazine + Conventional vs. Conventional Alone | 19 RCTs (1969)                                       | OR = 3.60                        | 2.72 to 4.78                       |
| Ligustrazine + Conventional vs. Conventional Alone | 19 RCTs (2022)                                     | RR = 1.24                                            | 1.19 to 1.29                     |                                    |
| Ligustrazine vs.<br>Danshen +<br>Conventional      | 7 RCTs (679)                                       | RR = 1.28                                            | 1.13 to 1.45                     |                                    |
| Neurological<br>Deficit Score<br>(NDS)             | Ligustrazine + Conventional vs. Conventional Alone | 19 RCTs (1969)                                       | WMD = -3.87                      | -4.78 to -2.95                     |
| Ligustrazine + Conventional vs. Conventional Alone | 19 RCTs (2022)                                     | MD = -3.88                                           | -4.51 to -3.61                   |                                    |
| Ligustrazine vs.  Danshen +  Conventional          | 7 RCTs (679)                                       | MD = 5.05                                            | 3.5 to 6.6                       | _                                  |
| Blood Rheology                                     | Ligustrazine + Conventional vs. Conventional Alone | Multiple RCTs                                        | Improved Blood<br>Rheology Index | Not specified                      |
| Ligustrazine + Conventional vs. Conventional Alone | 19 RCTs (2022)                                     | Reduced Fibrinogen, Low & High Shear Blood Viscosity | Not specified                    |                                    |



| Stroke<br>Recurrence (1-<br>year)  | Ligustrazine + Conventional vs. Conventional Alone | 3 RCTs (643) | RR = 0.42 | 0.18 to 0.94 |
|------------------------------------|----------------------------------------------------|--------------|-----------|--------------|
| Stroke<br>Recurrence (3-<br>years) | Ligustrazine + Conventional vs. Conventional Alone | 3 RCTs (643) | RR = 0.48 | 0.27 to 0.83 |

OR: Odds Ratio; RR: Risk Ratio; WMD: Weighted Mean Difference; MD: Mean Difference. An OR > 1 or RR > 1 favors the Ligustrazine group for clinical effectiveness. A negative WMD/MD for NDS indicates a greater reduction in neurological deficit in the Ligustrazine group.

## **Experimental Protocols in Meta-Analyses**

The findings presented are based on systematic reviews and meta-analyses of randomized controlled trials. The general methodology employed in these studies is outlined below.

- 1. Literature Search: A comprehensive search of multiple databases is conducted, including the Cochrane Library, PubMed, EMbase, China National Knowledge Infrastructure (CNKI), and others.[1][3][4][5] Search terms typically include "Ligustrazine," "Tetramethylpyrazine," "cerebral infarction," "ischemic stroke," and "randomized controlled trial."
- 2. Inclusion and Exclusion Criteria: Studies included are typically randomized controlled trials (RCTs) comparing **Ligustrazine hydrochloride** (alone or in combination with conventional therapy) with placebo, no treatment, or conventional therapy alone for patients with a clear diagnosis of cerebral infarction.
- 3. Data Extraction and Quality Assessment: Two independent reviewers typically extract data from the included studies, covering patient characteristics, interventions, and outcome measures. The methodological quality of the trials is often assessed using tools like the Cochrane Handbook for Systematic Reviews of Interventions or the Jadad scale.[3][4][5]
- 4. Statistical Analysis: Meta-analysis is performed using software such as RevMan.[1][4][5] Dichotomous data (e.g., clinical effective rate) are analyzed using odds ratios (OR) or risk ratios (RR), while continuous data (e.g., Neurological Deficit Score) are analyzed using



weighted mean differences (WMD) or mean differences (MD), all with 95% confidence intervals (CI).





Click to download full resolution via product page

Experimental workflow of a typical meta-analysis.

## Signaling Pathways Modulated by Ligustrazine

Preclinical studies have revealed that the neuroprotective effects of Ligustrazine in cerebral infarction are mediated through multiple signaling pathways. These mechanisms contribute to its anti-inflammatory, anti-oxidative, and anti-apoptotic properties.

#### Key Signaling Pathways:

- PI3K/Akt Pathway: Activation of the PI3K/Akt signaling pathway by Ligustrazine is believed to play a crucial neuroprotective role in cerebral ischemia-reperfusion injury.[6][7] This pathway is central to cell survival and proliferation.
- NRF2 Signaling Pathway: Ligustrazine has been shown to activate the NRF2 signaling
  pathway, which is a key regulator of the cellular antioxidant response.[8] This activation helps
  to mitigate oxidative stress, a major contributor to neuronal damage in stroke.
- RhoA/ROCK2 Pathway: Inhibition of the RhoA/ROCK2 pathway by Ligustrazine has been linked to enhanced neuroprotection and plasticity following cerebral ischemia-reperfusion injury.[9]
- Anti-Inflammatory Mechanisms: Ligustrazine can suppress the inflammatory response by reducing the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[10][11][12] It may also inhibit the activation of the JAK/STAT signaling pathway.[13][14]
- Anti-Apoptotic Effects: The compound has been shown to inhibit apoptosis, as evidenced by its effect on caspase-3.[10][13][14]
- Blood-Brain Barrier Protection: Ligustrazine helps to maintain the integrity of the blood-brain barrier by influencing the expression of proteins like Claudin-5.[10][13][14]





Click to download full resolution via product page

Key signaling pathways modulated by Ligustrazine.

## **Comparison with Alternative Treatments**

The primary alternative to Ligustrazine as an adjunctive therapy is the use of conventional Western medicine alone. Conventional treatments for acute ischemic stroke may include thrombolytic therapy (e.g., alteplase), antiplatelet agents (e.g., aspirin), anticoagulants, and supportive care.[15][16][17][18][19]

The meta-analyses consistently suggest that the addition of Ligustrazine to conventional therapy provides superior outcomes in terms of clinical efficacy and neurological recovery.[1][3] When compared to other traditional Chinese medicine injections like Danshen, one meta-



analysis found Ligustrazine to be more effective.[4] There was no significant difference observed when comparing Ligustrazine to Vinpocetine in one study.[4]

It is crucial to recognize that while promising, the evidence for Ligustrazine's superiority is tempered by the generally low methodological quality of the included trials in the meta-analyses.[1][4][5] Therefore, while Ligustrazine presents a compelling adjunctive therapeutic option, further high-quality research is necessary to definitively establish its place in the treatment of cerebral infarction.



Click to download full resolution via product page

Logical comparison of Ligustrazine with alternatives.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. Meta-Analysis of the Clinical Effectiveness and Safety of Ligustrazine in Cerebral Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

## Validation & Comparative





- 2. Meta-Analysis of the Clinical Effectiveness and Safety of Ligustrazine in Cerebral Infarction PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Medium- and long-term efficacy of ligustrazine plus conventional medication on ischemic stroke: a systematic review and meta-analysis Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The combination of Astragalus membranaceus and ligustrazine mitigates cerebral ischemia-reperfusion injury via regulating NR2B-ERK/CREB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The protective effect of ligustrazine on rats with cerebral ischemia-reperfusion injury via activating PI3K/Akt pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Tetramethylpyrazine enhances neuroprotection and plasticity in cerebral ischemiareperfusion injury via RhoA/ROCK2 pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The protective effects of ligustrazine on ischemic stroke: a systematic review and metaanalysis of preclinical evidence and possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] The protective effects of ligustrazine on ischemic stroke: a systematic review and meta-analysis of preclinical evidence and possible mechanisms | Semantic Scholar [semanticscholar.org]
- 12. Regulatory mechanisms of tetramethylpyrazine on central nervous system diseases: A review PMC [pmc.ncbi.nlm.nih.gov]
- 13. The protective effects of ligustrazine on ischemic stroke: a systematic review and metaanalysis of preclinical evidence and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The protective effects of ligustrazine on ischemic stroke: a systematic review and meta-analysis of preclinical evidence and possible mechanisms [frontiersin.org]
- 15. Treatment for a stroke NHS [nhs.uk]
- 16. Guidelines for the treatment of acute ischaemic stroke | Neurología (English Edition) [elsevier.es]
- 17. Stroke Treatment | NHLBI, NIH [nhlbi.nih.gov]
- 18. emedicine.medscape.com [emedicine.medscape.com]
- 19. Treatment and Intervention for Stroke | Stroke | CDC [cdc.gov]



• To cite this document: BenchChem. [Ligustrazine Hydrochloride in Cerebral Infarction: A Comparative Meta-Analysis Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7943539#meta-analysis-of-ligustrazine-hydrochloride-efficacy-in-cerebral-infarction]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com